molecular formula C18H17Cl2NO5 B2484184 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide CAS No. 1790037-23-8

2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2484184
CAS No.: 1790037-23-8
M. Wt: 398.24
InChI Key: FGBJZAPYSFRKAR-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a 2-hydroxyethyl substituent attached to the 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin group is known to enhance π-π stacking interactions in biological systems, while the hydroxyethyl substituent may improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO5/c19-12-2-4-15(13(20)8-12)26-10-18(23)21-9-14(22)11-1-3-16-17(7-11)25-6-5-24-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBJZAPYSFRKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Preparation of the benzodioxin derivative: The benzodioxin moiety can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the benzodioxin derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the dichlorophenoxy moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Herbicidal Activity

The dichlorophenoxy group is known for its herbicidal properties. Studies have shown that compounds with similar structures can effectively inhibit plant growth by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This compound may exhibit similar herbicidal effects, making it a candidate for agricultural applications.

Anticancer Potential

Recent research indicates that derivatives of 2,4-Dichlorophenoxyacetic acid demonstrate cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazide derivatives related to 2,4-D have shown promising anticancer activity through mechanisms such as DNA interaction and apoptosis induction in cancer cells . The potential of 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide in this context warrants further exploration.

Neurotoxicity Studies

Research into the neurotoxic effects of 2,4-D has revealed significant impacts on acetylcholinesterase (AChE) activity in animal models . Given the structural similarities, the new compound may also influence neurochemical pathways and could be studied for its neurotoxicological profile.

Antimicrobial Activity

Preliminary studies suggest that compounds derived from 2,4-D exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The potential for this compound to act as an antimicrobial agent could be significant in developing new treatments for bacterial infections.

Case Studies

StudyFindingsImplications
Anticancer Activity Thiosemicarbazide derivatives showed cytotoxicity in gastric cancer cells.Suggests potential for developing new anticancer therapies based on structural modifications of 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide.
Neurotoxicity Significant decrease in AChE activity observed after exposure to 2,4-D.Highlights the need to assess neurotoxic effects of similar compounds in future studies .
Antimicrobial Screening Compounds derived from 2,4-D showed antibacterial activity against tested strains.Indicates potential for development as an antibiotic agent .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Functional Groups

The compound’s unique structure can be compared to analogs with variations in:

  • Phenoxy substituents: 2,4-dichloro vs. 2,5-dichloro () or non-chlorinated groups.
  • Acetamide side chains : Hydroxyethyl vs. pyridinyl (), mercaptoethyl (), or trichloroethyl ().
  • Benzodioxin modifications : Presence/absence of substituents like sulfonamides () or methyl groups ().
Table 1: Key Analogs and Their Properties
Compound Name Molecular Formula Substituents Activity Reference
Target Compound C₁₈H₁₆Cl₂NO₅ 2,4-Dichlorophenoxy, benzodioxin-hydroxyethyl Hypothesized anti-inflammatory
2-(2,5-Dichlorophenoxy)-N-(benzodioxin-6-yl)acetamide C₁₆H₁₃Cl₂NO₄ 2,5-Dichlorophenoxy, benzodioxin Unspecified
DICA () C₁₀H₁₀Cl₂NO₂S 2,4-Dichlorophenoxy, mercaptoethyl Apoptosis modulation
Compound 533 () C₁₄H₁₂Cl₂N₂O₂ 2,4-Dichlorophenoxy, 4-methylpyridinyl Synthetic auxin agonist
2-(Benzodioxin-6-yl)acetic acid () C₁₀H₁₀O₄ Benzodioxin-acetic acid Anti-inflammatory (Ibuprofen-like)
7l () C₂₃H₂₂ClN₃O₅S Sulfonamido, benzodioxin, 3,5-dimethylphenyl Antimicrobial
Alachlor () C₁₄H₂₀ClNO₂ 2-Chloro, methoxymethyl, diethylphenyl Herbicide
Key Observations:

Chlorine Position: The 2,4-dichlorophenoxy group (target compound) is associated with auxin-like activity in analogs like compound 533, while 2,5-dichloro substitution () may alter receptor binding .

Acetamide Side Chain: Hydroxyethyl (target) vs. Pyridinyl substituents (compound 533) may improve binding to auxin receptors compared to benzodioxin derivatives .

Benzodioxin Modifications :

  • Sulfonamide-linked benzodioxins () exhibit antimicrobial activity, whereas the acetic acid derivative () shows anti-inflammatory effects. This suggests the benzodioxin core’s versatility in targeting different pathways .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~410–420 g/mol) is heavier than simpler analogs like DICA (MW 263.1 g/mol) but comparable to sulfonamide derivatives (e.g., 7l: MW 452 g/mol) .
  • Lipophilicity : Chlorine atoms and aromatic rings increase logP, likely enhancing membrane permeability. The hydroxyethyl group may reduce logP slightly compared to methylpyridinyl or trichloroethyl groups .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is a derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This article explores its biological activity, focusing on its pharmacological properties, toxicological profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenoxy moiety and a benzodioxin derivative. Its chemical formula is C18H19Cl2NO4C_{18}H_{19}Cl_2NO_4, and its molecular weight is approximately 372.26 g/mol. The presence of the dichlorophenoxy group suggests potential herbicidal activity, while the benzodioxin component may contribute to additional biological effects.

The primary mechanism of action for compounds like 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is believed to involve the modulation of plant growth regulators. Similar to 2,4-D, it may act as a synthetic auxin, promoting uncontrolled growth in susceptible plants by disrupting normal hormonal balance.

Pharmacological Effects

Recent studies have indicated that derivatives of 2,4-D, including this compound, exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. This inhibition can lead to reduced inflammation and pain relief in various animal models. For instance:

  • Study Findings : In vitro assays demonstrated that the compound effectively binds to the COX-2 active site, leading to significant inhibition of enzyme activity compared to controls .

Toxicological Profile

The toxicological effects of this compound are closely related to those of 2,4-D. Chronic exposure studies in laboratory animals have shown:

  • Hematological Effects : Decreased hematocrit and erythrocyte counts were observed in rats exposed to high doses .
  • Renal Toxicity : The kidneys are identified as a primary target organ for toxicity associated with both 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide and its parent compound .
  • Developmental Effects : High doses may lead to teratogenic effects in animal models .

Case Studies

  • Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of 2,4-D for their COX-2 inhibitory activity. The results highlighted that certain modifications led to enhanced selectivity and potency against COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Toxicity Assessment : A comprehensive review conducted by the ATSDR examined the long-term health effects associated with exposure to 2,4-D and its derivatives. This review included data from multiple epidemiological studies indicating potential links between chronic exposure and various health issues such as kidney damage and reproductive toxicity .

Data Tables

PropertyValue
Chemical FormulaC18H19Cl2NO4C_{18}H_{19}Cl_2NO_4
Molecular Weight372.26 g/mol
COX-2 Inhibition IC500.85 µM
Acute Toxicity (LD50)Rat: >2000 mg/kg

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of 2,4-dichlorophenoxyacetic acid derivatives with substituted dihydrobenzodioxin ethanolamine intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, maintaining temperatures below 273 K to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while controlled pH prevents premature hydrolysis .
  • Yield optimization : Employ fractional crystallization or column chromatography for purification, with yields typically ranging from 40–60% depending on steric hindrance .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯O interactions) and confirms dihedral angles between aromatic rings, critical for understanding conformational stability .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., dichlorophenoxy vs. dihydrobenzodioxin groups), with coupling constants revealing stereochemical details .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways, essential for purity assessment .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies, particularly for amide bond formation and steric effects in the dihydrobenzodioxin moiety .
  • Reaction path sampling : Identify optimal conditions (e.g., solvent polarity, temperature) using Monte Carlo or molecular dynamics simulations, reducing trial-and-error experimentation .
  • Machine learning : Train models on PubChem data to predict regioselectivity in multi-step syntheses, leveraging historical reaction databases .

Q. What strategies resolve contradictions in bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Experimental replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, use HepG2 cells with ATP-based luminescence for consistent cytotoxicity measurements .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 1346993, 485364) to identify outliers caused by impurities or solvent artifacts .
  • Structure-activity relationship (SAR) modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends using multivariate regression .

Q. How do crystal packing and intermolecular interactions influence physicochemical properties?

  • Hydrogen-bonding networks : In crystal lattices, N–H⋯O and O–H⋯Cl interactions stabilize polymorphs, affecting solubility and melting points. For example, R₂²(10) dimer motifs in related acetamides reduce aqueous solubility by 30% compared to monomeric forms .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions, while Hirshfeld surface analysis quantifies van der Waals contributions to stability .

Methodological Challenges

Q. What experimental designs mitigate low yields in large-scale synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., reagent stoichiometry, reaction time). For instance, a 2³ factorial design reduced byproduct formation by 22% in analogous acetamide syntheses .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps, enhancing reproducibility at scale .

Q. How can environmental impacts of synthesis byproducts be assessed?

  • Life cycle assessment (LCA) : Track chlorinated solvent usage (e.g., DCM) and energy consumption via SimaPro or OpenLCA software .
  • Green chemistry metrics : Calculate E-factors (kg waste/kg product) and atom economy for each step, prioritizing solvent recycling .

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